An In-depth Technical Guide to Gallium(III) Sulfate Hydrate: From Chemical Structure to Therapeutic Potential
An In-depth Technical Guide to Gallium(III) Sulfate Hydrate: From Chemical Structure to Therapeutic Potential
This guide provides a comprehensive overview of gallium(III) sulfate hydrate, a compound of increasing interest in both materials science and medicine. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of gallium(III) sulfate hydrate, its synthesis and characterization, and its burgeoning applications, particularly in oncology and infectious diseases. The content is structured to provide not just factual information, but also insights into the causality behind experimental choices and the mechanistic underpinnings of its biological activity.
Unveiling the Molecular Architecture: Formula and Structure
Gallium(III) sulfate hydrate is an inorganic compound with the general chemical formula Ga₂(SO₄)₃·xH₂O. The hydrated form is the most common, with the octadecahydrate, Ga₂(SO₄)₃·18H₂O, being a frequently cited example.[1] The anhydrous form, Ga₂(SO₄)₃, is a white, hygroscopic solid.[1]
The structure of gallium(III) sulfate hydrate is characterized by gallium ions (Ga³⁺) coordinated by water molecules and sulfate ions (SO₄²⁻). In aqueous solutions, gallium(III) exists as the hexaaquagallium(III) ion, [Ga(H₂O)₆]³⁺, which exhibits octahedral geometry.[2][3] In the solid hydrate, these hydrated gallium ions are arranged in a crystal lattice with sulfate anions and additional water molecules of crystallization. The anhydrous form is isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R3.[1]
Caption: Proposed local coordination of the hexaaquagallium(III) ion.
Physicochemical Properties
Gallium(III) sulfate hydrate is a white crystalline solid.[1] It is slightly soluble in water and acid.[4][5] The compound is hygroscopic, readily absorbing moisture from the atmosphere.[4]
| Property | Value | References |
| Chemical Formula | Ga₂(SO₄)₃·xH₂O (x ≈ 18) | [1][4] |
| Molar Mass | 427.63 g/mol (anhydrous basis) | [6] |
| Appearance | White crystalline solid | [1] |
| Density | 3.86 g/cm³ | [1] |
| Melting Point | 105-110 °C (decomposes) | [7] |
| Solubility in Water | Slightly soluble | [4][5] |
Synthesis and Characterization
Synthesis
A common laboratory-scale synthesis of gallium(III) sulfate hydrate involves the reaction of elemental gallium with sulfuric acid.[8] The reaction can be slow at room temperature but can be accelerated by heating.[8]
Experimental Protocol: Synthesis of Gallium(III) Sulfate Hydrate
-
Reaction Setup: Place a known quantity of high-purity gallium metal in a beaker.
-
Acid Addition: Under a fume hood, slowly add a stoichiometric excess of concentrated sulfuric acid to the beaker containing the gallium. A small amount of distilled water can be added to initiate the reaction.[8]
-
Heating: Gently heat the mixture on a hot plate to facilitate the dissolution of the gallium metal. The reaction produces hydrogen gas, so adequate ventilation is crucial.[8]
-
Crystallization: Once the gallium has completely reacted, allow the solution to cool. The gallium(III) sulfate hydrate will crystallize from the solution. The solution can be concentrated by gentle heating to promote crystallization.
-
Isolation and Drying: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water, followed by ethanol, to remove any residual acid. Dry the crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride, or under vacuum to obtain the final product.[8]
An alternative method involves the reaction of gallium hydroxide or gallium oxide with sulfuric acid.[7]
Caption: A typical workflow for the synthesis of gallium(III) sulfate hydrate.
Characterization
The identity and purity of synthesized gallium(III) sulfate hydrate can be confirmed using a variety of analytical techniques.
-
X-ray Diffraction (XRD): XRD is used to confirm the crystalline structure of the compound. For the anhydrous form, the diffraction pattern should be consistent with the rhombohedral space group R3, isostructural with iron(III) sulfate.[1]
-
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of the sulfate ions and the coordinated water molecules. In aqueous solutions of gallium sulfate, a strongly polarized Raman band around 526 cm⁻¹ is assigned to the symmetric stretching mode (ν₁) of the [Ga(H₂O)₆]³⁺ cation.[2][3] In the solid state, the vibrational spectra are more complex due to crystal lattice effects and the presence of water of crystallization. The spectra of hydrated sulfates typically show distinct bands corresponding to the stretching and bending vibrations of water molecules, as well as the vibrational modes of the sulfate anion.[9][10]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the water content and study the thermal decomposition of the hydrate. Heating gallium(III) sulfate octadecahydrate results in a stepwise loss of water, with the anhydrous form being produced above 150 °C.[1] Complete decomposition to gallium(III) oxide occurs at temperatures above 680 °C.[1]
The Therapeutic Promise: Gallium in Drug Development
A significant driver for the renewed interest in gallium compounds, including gallium(III) sulfate, is their potential as therapeutic agents, particularly in oncology and as antimicrobials.
Mechanism of Action: The "Iron Mimic"
The biological activity of gallium(III) is largely attributed to its ability to act as an "iron mimic".[11][12] The Ga³⁺ ion shares several physicochemical properties with the ferric ion (Fe³⁺), including a similar ionic radius and the ability to form stable complexes with biological ligands. However, unlike iron, gallium is redox-inactive under physiological conditions. This allows gallium to interfere with iron-dependent metabolic pathways that are crucial for cell proliferation and survival.[12]
Rapidly proliferating cells, such as cancer cells and bacteria, have a high requirement for iron.[13] Gallium can disrupt iron homeostasis through several mechanisms:
-
Inhibition of Cellular Iron Uptake: Gallium competes with iron for binding to transferrin, the primary iron transport protein in the blood. The resulting gallium-transferrin complex can then bind to transferrin receptors on the cell surface, but the subsequent release and utilization of gallium within the cell are impaired, effectively blocking the uptake of iron.
-
Inhibition of Iron-Containing Enzymes: Gallium can replace iron in the active sites of essential iron-containing enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis.[12] This substitution renders the enzyme inactive, leading to the inhibition of cell division.
Caption: Simplified signaling pathway of gallium's anticancer and antimicrobial activity.
Anticancer Activity
Clinical trials have demonstrated the efficacy of gallium nitrate in treating non-Hodgkin's lymphoma and bladder cancer.[11] Newer generations of gallium compounds are being developed to improve oral bioavailability and enhance anticancer activity.[11][12] The cytotoxicity of gallium compounds has been demonstrated in a variety of cancer cell lines, with IC₅₀ values (the concentration required to inhibit cell growth by 50%) often in the micromolar range.[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[14]
-
Compound Treatment: Prepare serial dilutions of gallium(III) sulfate hydrate in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment medium to each well.[14] Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.
| Gallium Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Gallium Maltolate | Hepatocellular Carcinoma (various) | 25 - 35 | [11] |
| Gallium Nitrate | Hepatocellular Carcinoma (various) | 60 - 250 | [11] |
| KP46 (Tris(8-quinolonato)gallium(III)) | Melanoma, Ovary, Breast, Colon, Lung (various) | 0.85 - 10.4 | [11] |
Antimicrobial Activity
Gallium compounds have also shown promise as antimicrobial agents against a broad spectrum of bacteria, including multidrug-resistant strains.[13][15] The mechanism of action is similar to its anticancer activity, primarily through the disruption of iron metabolism.[13]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.[16]
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).[15]
-
Serial Dilution: Prepare a two-fold serial dilution of gallium(III) sulfate hydrate in the broth medium in a 96-well microplate.[15]
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no bacteria).[16]
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[16]
| Gallium Compound | Bacterial Species | MIC (µg/mL) | Reference |
| Gallium Nitrate | Escherichia coli | 256 | [15] |
| Gallium Nitrate | Enterococcus faecalis | 256 | [15] |
| Gallium Nitrate | Pseudomonas aeruginosa | 512 | [15] |
| Gallium Nitrate | Staphylococcus aureus | 512 | [15] |
| Gallium Liquid Metal Nanoparticles | Methicillin-resistant S. aureus (MRSA) | 78 - 156 | [17] |
Other Applications
Beyond its therapeutic potential, gallium(III) sulfate hydrate finds applications in materials science and catalysis. It can serve as a precursor for the synthesis of other gallium compounds, such as gallium oxide.[4] Supported on silica gel, it acts as a solid acid catalyst for various organic reactions, including esterifications.[4]
Conclusion and Future Perspectives
Gallium(III) sulfate hydrate is a versatile inorganic compound with well-defined chemical and physical properties. While its applications in catalysis are noteworthy, its potential as a therapeutic agent is driving significant research and development efforts. The ability of gallium to act as an iron mimic provides a unique mechanism for targeting rapidly proliferating cells, offering a promising avenue for the development of novel anticancer and antimicrobial drugs. Future research will likely focus on the development of new gallium-based coordination complexes with improved bioavailability and targeted delivery to enhance therapeutic efficacy while minimizing potential side effects. A deeper understanding of the crystal structure of the hydrated forms and their interactions with biological macromolecules will further aid in the rational design of next-generation gallium-based therapeutics.
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